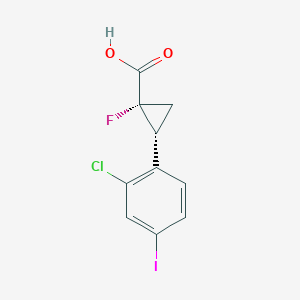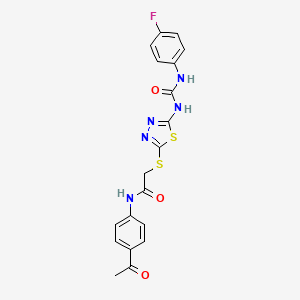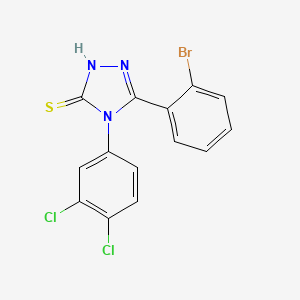![molecular formula C20H16ClN5O2 B2477999 5-chloro-2-methoxy-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide CAS No. 891119-14-5](/img/structure/B2477999.png)
5-chloro-2-methoxy-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-chloro-2-methoxy-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide” is a complex organic molecule that contains several functional groups including a triazole ring, a pyridazine ring, a benzamide group, a methoxy group, and a chloro group .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it’s likely that it involves several steps, each introducing a different functional group. For instance, the triazole ring could be formed through a [3+2] cycloaddition reaction . The benzamide group could be introduced through a reaction with an appropriate amine .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazole and pyridazine rings would likely contribute to the rigidity of the molecule, while the methoxy and benzamide groups could participate in hydrogen bonding .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For instance, the presence of the polar benzamide and methoxy groups could increase its solubility in polar solvents .Scientific Research Applications
Antiproliferative Activity
A study by Ilić et al. (2011) focused on the synthesis of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives, similar in structure to the compound , and found that these compounds inhibited the proliferation of endothelial and tumor cells. This suggests potential antiproliferative applications for the compound (Ilić et al., 2011).
Structural and Theoretical Analysis
Sallam et al. (2021) synthesized and analyzed a compound structurally similar to 5-chloro-2-methoxy-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide. Their study included structural analysis, density functional theory calculations, and energy framework construction. This indicates the significance of such compounds in the field of molecular structure analysis (Sallam et al., 2021).
Anti-Diabetic Drug Potential
Bindu et al. (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines, structurally related to the compound , and evaluated them for anti-diabetic properties, specifically for Dipeptidyl peptidase-4 (DPP-4) inhibition. This suggests potential applications of the compound in the development of anti-diabetic medications (Bindu et al., 2019).
Antimicrobial Activities
A study by Bektaş et al. (2007) on novel 1,2,4-Triazole derivatives, which share structural similarities with the compound , demonstrated antimicrobial properties against various microorganisms, indicating the potential of this compound in antimicrobial applications (Bektaş et al., 2007).
Biological and Antioxidant Activities
Gilava et al. (2020) explored the synthesis of triazolopyrimidines, structurally related to the compound , and evaluated their biological and antioxidant activities. This suggests the potential of the compound for similar biological and antioxidant applications (Gilava et al., 2020).
Future Directions
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2/c1-12-23-24-19-9-7-17(25-26(12)19)13-4-3-5-15(10-13)22-20(27)16-11-14(21)6-8-18(16)28-2/h3-11H,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWDUIQTMFXKSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=C(C=CC(=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
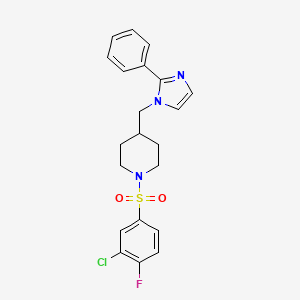
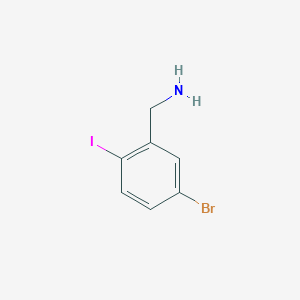
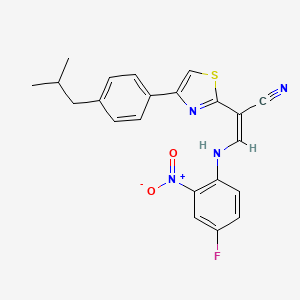
![3-Hydroxy-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B2477922.png)
![Ethyl 4-((4-((4-(benzo[d]thiazol-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2477923.png)
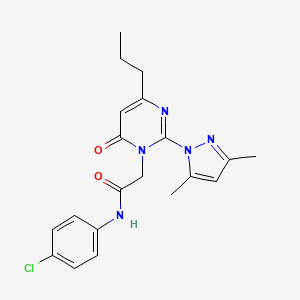


![4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one](/img/structure/B2477929.png)
![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3-chlorophenyl)methanone](/img/structure/B2477930.png)

